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Abstract
Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-

inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine

kinases that play a crucial role in regulating the cell cycle and gene transcription.[3][4]

Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target

for therapeutic intervention.[3][5] Roniciclib has demonstrated broad anti-proliferative activity

across a range of cancer cell lines and has shown significant tumor growth inhibition in

preclinical xenograft models.[1][4] This technical guide provides a comprehensive overview of

the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action,

and relevant experimental protocols for Roniciclib.

Chemical Structure and Identification
Roniciclib is a complex heterocyclic molecule with the IUPAC name (2R,3R)-3-{[2-({4-

[(cyclopropylsulfonyl)imino]methyl}phenyl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}oxy)butan-2-

ol.[6] Its structure is characterized by a central aminopyrimidine scaffold, which is a common

feature in many kinase inhibitors, substituted with a trifluoromethyl group.[4]
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Identifier Value

IUPAC Name

(2R,3R)-3-((2-((4-

(cyclopropanesulfonimidoyl)phenyl)amino)-5-

(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[6]

Synonyms
BAY 1000394, BAY 10-00394, KB-145902,

GTPL7874[6]

CAS Number 1223498-69-8[1]

Molecular Formula C21H24F3N5O4S

Molecular Weight 515.51 g/mol

SMILES

C--INVALID-LINK--OC1=NC(=NC=C1C(F)

(F)F)NC2=CC=C(C=C2)S(=N)

(=O)C3CC3">C@HO

InChI

InChI=1S/C21H24F3N5O4S/c1-11(31)12(2)33-

18-16(21(22,23)24)25-19(28-18)27-14-7-5-13(6-

8-14)34(32,26)15-9-10-15/h5-8,11-

12,15,26,31H,9-10H2,1-4H3,

(H,27,28,29)/t11-,12+/m1/s1

Physicochemical and Pharmacokinetic Properties
Roniciclib was developed as an orally bioavailable drug candidate.[4] Its physicochemical and

pharmacokinetic properties have been characterized in preclinical studies.

Physicochemical Properties
Property Value

Solubility DMSO: ≥ 250 mg/mL (580.80 mM)[1]

Oral Bioavailability Moderate (~50%)[3][4]

Pharmacokinetic Properties
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Species Clearance
Volume of
Distribution

Half-life

Mouse 0.51 L/h/kg[1]

High (suggesting

extensive tissue

distribution)[3]

Intermediate[3]

Rat 0.78 L/h/kg[1]

High (suggesting

extensive tissue

distribution)[3]

Intermediate[3]

Dog 0.50 L/h/kg[1]

High (suggesting

extensive tissue

distribution)[3]

Intermediate[3]

Mechanism of Action and Signaling Pathway
Roniciclib is a Type I pan-CDK inhibitor, meaning it binds to the ATP-binding pocket of CDKs

in their active conformation.[4][7] It exhibits potent inhibitory activity against multiple CDKs

involved in both cell cycle progression and transcription.[1][4]

In Vitro Kinase Inhibitory Activity
Target CDK/Cyclin Complex IC50 (nM)

CDK1/cyclin B 7[1]

CDK2/cyclin E 9[1]

CDK4/cyclin D1 11[1]

CDK9/cyclin T1 5[1]

CDK7/cyclin H/MAT1 25[1]

CDK3 5-25[1]

Roniciclib demonstrates a kinetic selectivity for CDK2 and CDK9, characterized by prolonged

drug-target residence times.[4][8] This extended engagement with CDK2 and CDK9 is thought

to contribute to a sustained inhibition of the phosphorylation of the Retinoblastoma protein

(Rb), a key substrate of cell cycle CDKs.[4] The inhibition of transcriptional CDKs, such as
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CDK9, leads to the suppression of gene transcription, which can also contribute to the anti-

tumor effects.

Mechanism of Action of Roniciclib
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Click to download full resolution via product page

Caption: Roniciclib inhibits both cell cycle and transcriptional CDKs.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific

findings. Below are summaries of the general methodologies used to characterize Roniciclib.

In Vitro Kinase Inhibition Assay
The inhibitory activity of Roniciclib against various CDK/cyclin complexes is typically

determined using a radiometric or fluorescence-based kinase assay.
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General Workflow for In Vitro Kinase Inhibition Assay

Start

Prepare Reagents:
- Recombinant CDK/cyclin enzyme

- Substrate (e.g., histone H1, Rb protein)
- ATP (radiolabeled or modified)

- Roniciclib dilutions

Set up reaction in microplate:
- Add enzyme, substrate, and Roniciclib

Initiate reaction by adding ATP

Incubate at a controlled temperature
(e.g., 30°C) for a specific time

Stop the reaction

Detect substrate phosphorylation:
- Radiometric: Scintillation counting

- Fluorescence: Fluorescence polarization or
 time-resolved fluorescence

Analyze data to determine IC50 values

End

Click to download full resolution via product page

Caption: Workflow for determining the in vitro kinase inhibitory activity.
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Methodology:

Reagents: Recombinant human CDK/cyclin complexes, a suitable substrate (e.g., Histone

H1 for CDK1, Rb protein for CDK4/6), and ATP are required.

Assay Procedure: The kinase, substrate, and varying concentrations of Roniciclib are

incubated together in an appropriate assay buffer.

Reaction Initiation: The reaction is started by the addition of ATP (often [γ-33P]ATP for

radiometric assays).

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this

involves capturing the radiolabeled substrate on a filter and measuring radioactivity.

Data Analysis: The percentage of inhibition at each Roniciclib concentration is calculated,

and the data are fitted to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay
The anti-proliferative effects of Roniciclib are assessed in a panel of human cancer cell lines.

Methodology:

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of

Roniciclib.

Incubation: The cells are incubated for a period that allows for several cell doublings (e.g., 72

hours).

Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, MTS) or

fluorometric (e.g., resazurin) assay, or by direct cell counting.

Data Analysis: The results are used to generate dose-response curves and calculate the

IC50 for cell proliferation for each cell line. Roniciclib has shown a mean IC50 of 16 nM on
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a panel of human tumor cells.[1]

In Vivo Xenograft Studies
The anti-tumor efficacy of Roniciclib in a living organism is evaluated using tumor xenograft

models in immunocompromised mice.
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General Workflow for Xenograft Efficacy Study

Start

Implant human tumor cells
subcutaneously into

immunocompromised mice

Allow tumors to grow to a
predetermined size (e.g., 50-100 mm³)

Randomize mice into
treatment and control groups

Administer Roniciclib (e.g., oral gavage)
or vehicle control according to a

defined schedule and dose

Monitor tumor volume and
body weight regularly

Continue treatment until a
predefined endpoint is reached

(e.g., tumor size limit, study duration)

Analyze tumor growth inhibition (T/C ratio)
and assess tolerability

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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